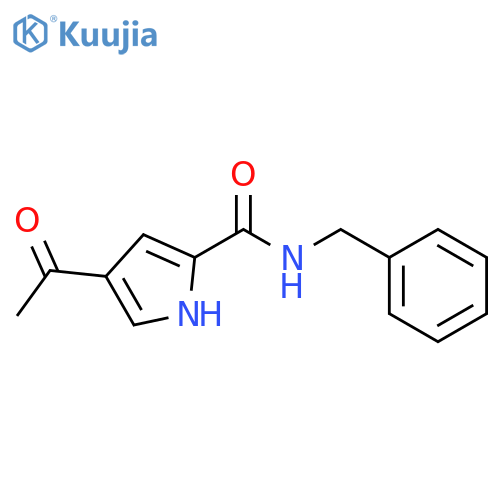

Cas no 478249-61-5 (4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide)

478249-61-5 structure

商品名:4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide

CAS番号:478249-61-5

MF:C14H14N2O2

メガワット:242.273163318634

MDL:MFCD02571736

CID:4653880

4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-2-carboxamide, 4-acetyl-N-(phenylmethyl)-

- 4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide

-

- MDL: MFCD02571736

- インチ: 1S/C14H14N2O2/c1-10(17)12-7-13(15-9-12)14(18)16-8-11-5-3-2-4-6-11/h2-7,9,15H,8H2,1H3,(H,16,18)

- InChIKey: DGJFLTUILJSAGX-UHFFFAOYSA-N

- ほほえんだ: N1C=C(C(C)=O)C=C1C(NCC1=CC=CC=C1)=O

4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB301273-1g |

4-Acetyl-N-benzyl-1H-pyrrole-2-carboxamide; . |

478249-61-5 | 1g |

€1312.80 | 2025-02-15 | ||

| abcr | AB301273-500mg |

4-Acetyl-N-benzyl-1H-pyrrole-2-carboxamide; . |

478249-61-5 | 500mg |

€678.60 | 2025-02-15 | ||

| A2B Chem LLC | AI75234-5mg |

4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide |

478249-61-5 | >90% | 5mg |

$214.00 | 2024-04-19 | |

| abcr | AB301273-500 mg |

4-Acetyl-N-benzyl-1H-pyrrole-2-carboxamide; . |

478249-61-5 | 500mg |

€678.60 | 2023-06-21 | ||

| A2B Chem LLC | AI75234-1mg |

4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide |

478249-61-5 | >90% | 1mg |

$201.00 | 2024-04-19 | |

| A2B Chem LLC | AI75234-500mg |

4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide |

478249-61-5 | >90% | 500mg |

$720.00 | 2024-04-19 | |

| A2B Chem LLC | AI75234-10mg |

4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide |

478249-61-5 | >90% | 10mg |

$240.00 | 2024-04-19 | |

| abcr | AB301273-1 g |

4-Acetyl-N-benzyl-1H-pyrrole-2-carboxamide; . |

478249-61-5 | 1g |

€1312.80 | 2023-06-21 | ||

| A2B Chem LLC | AI75234-1g |

4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide |

478249-61-5 | >90% | 1g |

$1295.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1437491-1g |

4-Acetyl-N-benzyl-1H-pyrrole-2-carboxamide |

478249-61-5 | 90% | 1g |

¥5031.00 | 2024-05-12 |

4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide 関連文献

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

478249-61-5 (4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide) 関連製品

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 557-08-4(10-Undecenoic acid zinc salt)

推奨される供給者

Amadis Chemical Company Limited

(CAS:478249-61-5)4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide

清らかである:99%

はかる:1g

価格 ($):550.0